

Protocol for the Dissolution and Experimental Use of AZD 4017

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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

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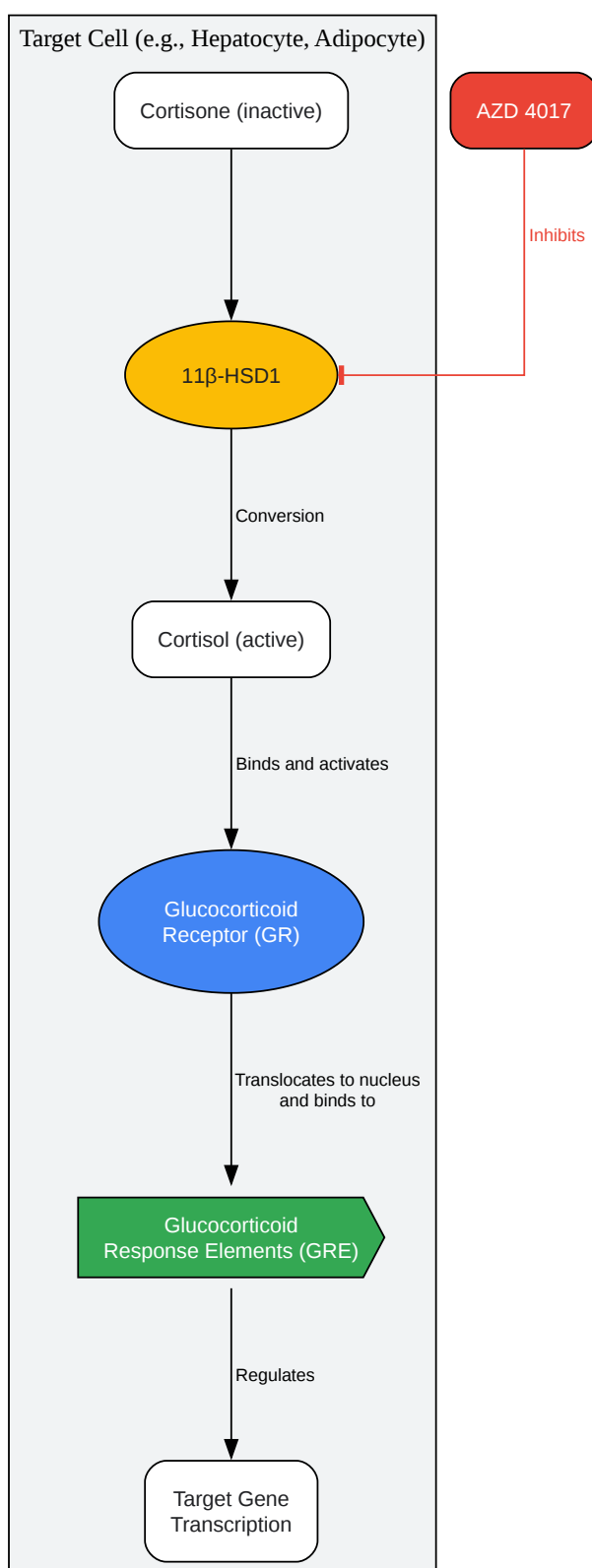
These application notes provide detailed protocols for the dissolution and handling of **AZD 4017**, a potent and selective inhibitor of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1), for both in vitro and in vivo experimental use.

Product Information

Chemical Name	2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid[1]
CAS Number	1024033-43-9[2]
Molecular Formula	C22H33N3O3S[2]
Molecular Weight	419.58 g/mol [2]
Purity	>99%
Appearance	White to off-white solid
Storage	Store powder at -20°C for up to 3 years or at 4°C for up to 2 years. Store solvent preparations at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Mechanism of Action

AZD 4017 is a selective inhibitor of the enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1).^[3] This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that activates glucocorticoid receptors.^{[3][4]} By inhibiting 11 β -HSD1, **AZD 4017** reduces local cortisol concentrations in tissues where the enzyme is highly expressed, such as the liver, adipose tissue, and skeletal muscle.^{[3][5]} It has a high potency for human 11 β -HSD1 with an IC₅₀ of 7 nM.^{[6][7]} **AZD 4017** displays excellent selectivity over other related enzymes like 11 β -HSD2, 17 β -HSD1, and 17 β -HSD3.^{[5][7]}



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Figure 1: Mechanism of action of **AZD 4017**.

Solubility Data

The following table summarizes the solubility of **AZD 4017** in various solvents and formulations for experimental use.

Solvent/Formulation	Maximum Solubility	Use Case	Notes
DMSO	125 mg/mL (297.92 mM)	In Vitro Stock Solution	Ultrasonic treatment may be required to fully dissolve the compound. [2] [7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.96 mM)	In Vivo Administration	Prepare by adding each solvent sequentially. [5] [6] [7] The resulting solution should be clear. [5] [6] [7]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.96 mM)	In Vivo Administration	Prepare by adding each solvent sequentially. [5] [6] [7] The resulting solution should be clear. [5] [6] [7]

Experimental Protocols

Preparation of In Vitro Stock Solution

This protocol describes the preparation of a concentrated stock solution of **AZD 4017** in DMSO for use in cell-based assays.

Materials:

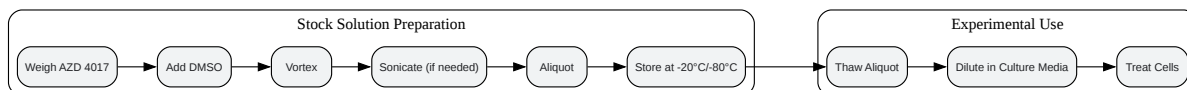
- **AZD 4017** powder
- Dimethyl sulfoxide (DMSO), cell culture grade

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Bring the **AZD 4017** powder and DMSO to room temperature.
- Weigh the desired amount of **AZD 4017** powder and place it in a sterile tube.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 238.3 μ L of DMSO to 1 mg of **AZD 4017**).
- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Note on Cell-Based Assays: When diluting the DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]



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Figure 2: Workflow for in vitro experiments.

Preparation of In Vivo Formulation

This protocol details the preparation of a vehicle for the administration of **AZD 4017** to experimental animals. The following formulation is suitable for oral gavage or other routes of administration.

Formulation 1: Aqueous-Based Vehicle

Materials:

- **AZD 4017**
- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a concentrated stock solution of **AZD 4017** in DMSO as described in the in vitro protocol.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Sequentially add the other solvents in the following order, vortexing between each addition:
 - 40% PEG300
 - 5% Tween-80

- 45% Saline
- For example, to prepare 1 mL of a 2 mg/mL final solution:
 - Start with 100 μ L of a 20 mg/mL **AZD 4017** stock in DMSO.
 - Add 400 μ L of PEG300 and vortex.
 - Add 50 μ L of Tween-80 and vortex.
 - Add 450 μ L of saline and vortex until the solution is clear.
- It is recommended to prepare this formulation fresh on the day of use.^[6] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.^[6]

Formulation 2: Oil-Based Vehicle

Materials:

- **AZD 4017**
- DMSO
- Corn Oil
- Sterile tubes
- Vortex mixer

Procedure:

- Prepare a concentrated stock solution of **AZD 4017** in DMSO.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add corn oil to make up the final volume (90% of the total volume).
- Vortex thoroughly until a clear and homogenous solution is formed.

- For example, to prepare 1 mL of a 2 mg/mL final solution:
 - Start with 100 μ L of a 20 mg/mL **AZD 4017** stock in DMSO.
 - Add 900 μ L of corn oil and vortex.
- This formulation should also be prepared fresh on the day of the experiment.

Safety Precautions

- Handle **AZD 4017** in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
- For research use only. Not for human or veterinary use.

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